5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Description
Significance of Pyrazole Derivatives in Chemical Research
Pyrazole derivatives constitute one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research, demonstrating remarkable versatility across multiple scientific disciplines. The fundamental importance of these compounds stems from their unique five-membered ring structure containing two adjacent nitrogen atoms, which provides exceptional opportunities for molecular modification and functional group incorporation. Literature surveys consistently demonstrate that pyrazole derivatives exhibit pharmacologically superior potency compared to many other heterocyclic systems, making their design and synthesis a critical area of ongoing research investigation.
The structural characteristics of pyrazole derivatives enable them to function as effective pharmacophores in drug development programs. Research has established that pyrazole-containing compounds possess broad spectrum biological activities including antimicrobial, antifungal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antiviral, angiotensin converting enzyme inhibitory, neuroprotective, cholecystokinin receptor antagonist, and estrogen receptor ligand activities. These diverse biological properties have positioned pyrazole derivatives as essential scaffolds in medicinal chemistry research, with numerous compounds already achieving clinical application as nonsteroidal antiinflammatory drugs including antipyrine, metamizole, aminopyrine, phenylbutazone, sulfinpyrazone, and oxyphenbutazone.
The significance of pyrazole derivatives extends beyond pharmaceutical applications into materials science and agricultural chemistry. Research demonstrates that pyrazole-containing compounds find applications as light emitting diodes, semiconductors, liquid crystals, and various industrial processes. The heterocyclic derivatives with pyrazole moiety possess structural diversity that enables their utilization across multiple technological platforms, establishing them as valuable synthetic targets for both academic and industrial research programs.
Contemporary research approaches emphasize the molecular interactions between pyrazole derivatives and various solvent systems, which are crucial for understanding their behavior in medicinal chemistry, industrial processes, and biochemistry applications. These interactions provide fundamental insights into the physicochemical properties that determine the practical utility of pyrazole-based compounds in diverse chemical environments.
Historical Context of Pyrazole Carboxylic Acid Development
The historical development of pyrazole carboxylic acids represents a significant chapter in heterocyclic chemistry evolution, with foundational contributions dating back to the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature that continues to be used in contemporary chemical literature. This early designation provided the foundation for systematic study of pyrazole-containing compounds and their derivatives.
A pivotal milestone in pyrazole chemistry occurred in 1898 when German chemist Hans von Pechmann developed a classical method for pyrazole synthesis from acetylene and diazomethane. This synthetic approach represented one of the earliest systematic methods for producing pyrazole compounds and established fundamental principles that continue to influence modern synthetic strategies. The Pechmann method demonstrated the feasibility of constructing pyrazole rings through carefully controlled chemical reactions, providing a foundation for subsequent methodological developments.
The advancement of pyrazole carboxylic acid synthesis techniques continued throughout the twentieth century, with researchers developing increasingly sophisticated approaches to access these valuable compounds. Significant progress was achieved in the development of cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing systems, which became standard methods for pyrazole ring formation. These synthetic approaches enabled systematic exploration of structure-activity relationships and facilitated the discovery of biologically active pyrazole carboxylic acid derivatives.
Research investigations into pyrazole carboxylic acids gained considerable momentum during the latter half of the twentieth century as pharmaceutical companies recognized their potential as therapeutic agents. The development of substituted pyrazole carboxylic acids led to the discovery of numerous compounds with significant biological activities, including enzyme inhibitors, receptor antagonists, and antimicrobial agents. These discoveries established pyrazole carboxylic acids as important structural motifs in drug discovery programs and stimulated continued research into their synthesis and biological evaluation.
The historical context of pyrazole carboxylic acid development reveals a progression from fundamental synthetic methodology to sophisticated drug discovery applications. Early researchers focused primarily on developing reliable synthetic methods for accessing these compounds, while contemporary research emphasizes structure-based design approaches and optimization of biological activities through systematic structural modifications.
Position of 5-(4-Chlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid in Modern Chemistry
This compound occupies a distinctive position within the contemporary landscape of heterocyclic chemistry, representing a structurally sophisticated example of pyrazole carboxylic acid derivatives. This compound combines several important structural features that are recognized as valuable in modern drug discovery and materials science applications. The presence of the 4-chlorophenyl substituent at the 5-position provides opportunities for enhanced biological activity through halogen bonding interactions, while the methyl group at the 4-position offers steric and electronic modulation of the pyrazole core.
The molecular architecture of this compound demonstrates the sophisticated level of structural complexity that characterizes modern heterocyclic compounds. With the molecular formula of C11H9ClN2O2 and molecular weight of 236.6544 daltons, this compound represents an optimal balance between structural complexity and molecular size for drug-like properties. The carboxylic acid functionality at the 3-position provides opportunities for hydrogen bonding interactions and enables further chemical modifications through standard carboxyl group transformations.
Contemporary research applications of compounds structurally related to this compound demonstrate their importance in multiple therapeutic areas. Fragment-guided discovery approaches have identified pyrazole carboxylic acid inhibitors as valuable scaffolds for targeting protein-protein interactions, including the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 interaction. These applications highlight the continued relevance of pyrazole carboxylic acid derivatives in addressing contemporary challenges in chemical biology and drug discovery.
The structural features present in this compound align with current trends in medicinal chemistry that emphasize the incorporation of halogenated aromatic systems and carboxylic acid functionalities. Research has demonstrated that compounds containing 4-chlorophenyl groups often exhibit enhanced biological activities compared to their non-halogenated analogs, while carboxylic acid groups provide valuable anchoring points for protein binding interactions. The combination of these structural elements in a single molecule represents an attractive target for further chemical optimization and biological evaluation.
Modern synthetic approaches to accessing this compound and related compounds benefit from advanced methodologies including one-pot synthesis strategies and fragment-guided design approaches. These contemporary methods enable efficient access to structurally complex pyrazole derivatives while minimizing synthetic steps and improving overall yields. The availability of such compounds through modern synthetic chemistry supports their continued investigation as valuable research tools and potential therapeutic agents.
| Compound Property | Value | Significance |
|---|---|---|
| Molecular Formula | C11H9ClN2O2 | Optimal size for drug-like properties |
| Molecular Weight | 236.6544 daltons | Within pharmaceutical relevance range |
| Structural Features | 4-Chlorophenyl, methyl, carboxylic acid | Multiple sites for biological interaction |
| Ring System | Pyrazole core | Pharmacologically active scaffold |
| Substitution Pattern | 3,4,5-trisubstituted | Enhanced selectivity potential |
The position of this compound in modern chemistry reflects the evolution of heterocyclic compound design toward increasingly sophisticated molecular architectures that combine multiple pharmacophoric elements. This compound exemplifies the contemporary approach to drug discovery that emphasizes structural complexity balanced with synthetic accessibility and biological relevance. The continued interest in such compounds demonstrates their enduring importance in chemical research and their potential for addressing unmet therapeutic needs through systematic structure-activity relationship studies and optimization programs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(13-14-10(6)11(15)16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWBFEYSOONJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146222-41-4 | |
| Record name | 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyrazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
This compound is primarily explored for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its structural features allow it to act as a building block for synthesizing various pharmaceutical compounds. Research has indicated that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor antagonism, making it a candidate for developing new medications targeting specific diseases.
Case Study: Antitumor Activity
Research has shown that derivatives of 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid can induce apoptosis in cancer cell lines. For instance, certain derivatives have demonstrated IC50 values as low as 49.85 µM against specific cancer cell lines, indicating potent inhibitory effects on tumor growth .
Agricultural Chemistry
Herbicides and Fungicides:
this compound serves as a key ingredient in the development of herbicides and fungicides. Its ability to protect crops from pests and diseases enhances agricultural productivity. The compound's effectiveness in this area is supported by its role in synthesizing agrochemicals that target specific agricultural challenges .
Material Science
Synthesis of Advanced Materials:
In material science, this compound is utilized for synthesizing polymers and coatings with improved durability and resistance to environmental factors. Its unique chemical structure allows for the development of materials with specific electronic or optical properties, which are crucial in various industrial applications .
Biochemical Research
Enzyme Inhibition Studies:
Researchers use this compound to study enzyme inhibition and receptor interactions. The compound's structural similarity to biologically active molecules enables it to influence various biological processes and disease mechanisms. This application is particularly relevant in understanding metabolic pathways and developing targeted therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The presence of the pyrazole ring and the carboxylic acid group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Derivatives with Modified Carboxylic Acid Groups
Amide Derivatives (Rimonabant/SR141716)
- Structure : Replacement of the carboxylic acid (-COOH) with a piperidin-1-ylamide group yields rimonabant (SR141716), a potent CB1R antagonist/inverse agonist .
- Activity: Unlike the parent carboxylic acid, SR141716 exhibits nanomolar affinity for CB1R (Ki ≈ 2 nM) due to enhanced hydrophobic interactions from the piperidine group .
- Clinical Relevance : SR141716 advanced to clinical trials for obesity but was withdrawn due to psychiatric side effects, highlighting the pharmacological impact of this modification .
Sulfonamide Derivatives
- Structure: Substitution of the carbonyl (-CO-) with a sulfonyl (-SO2-) group in the aminopiperidine region (e.g., compound 2 in ) abolishes CB1R antagonism .
- Key Insight : The carbonyl group is critical for maintaining receptor binding; its replacement disrupts key hydrogen-bonding interactions .
Hydrazide and Carbohydrazide Derivatives
Analogs with Substituent Variations on the Pyrazole Core
Dichlorophenyl-Substituted Derivatives
- Example : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS: 162758-35-2) .
- Effect: The 2,4-dichlorophenyl group at position 1 increases lipophilicity (XLogP = 5.2 vs.
Thiophene-Containing Analogs
- Example : Thiophene-2-carboxylic acid derivatives (e.g., compound 16 in ) replace the pyrazole core with a thiophene ring.
- Activity : These compounds exhibit anticancer activity (IC50 < 1 µM against breast cancer cells), attributed to the thiophene’s planar structure enhancing DNA intercalation .
Azo-Linked Derivatives
Analogs with Aliphatic or Heterocyclic Appendages
Hydroxyethyl-Substituted Analogs
- Example : 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylic acid (CAS: 1210492-11-7) .
- Effect : The hydroxyethyl group improves aqueous solubility, addressing a limitation of the parent compound’s moderate solubility .
Triazole and Pyrrolo-Pyrimidine Hybrids
Structural and Pharmacological Data Table
Key Insights and Trends
- Functional Group Impact: Carboxylic acid derivatives (amides, hydrazides) generally show higher bioactivity than sulfonamides, emphasizing the role of hydrogen-bond donors in receptor binding .
- Substituent Effects : Chlorophenyl groups enhance lipophilicity and receptor affinity, while dichlorophenyl groups improve CNS penetration .
- Structural Hybrids : Fusion with thiophene or triazole rings diversifies therapeutic applications, spanning CNS disorders to infectious diseases .
Biological Activity
5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant biological activity. Its structural features, including a pyrazole ring and a carboxylic acid group, allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H10ClN2O2
- CAS Number : 1146222-41-4
- Structure : The compound consists of a pyrazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor antagonist. The presence of the pyrazole ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. This mechanism is crucial for its applications in various therapeutic areas.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways, which can lead to therapeutic benefits.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents. For example:
- IC50 Values : Some derivatives have shown IC50 values as low as 49.85 µM against specific cancer cell lines, indicating potent inhibitory effects on tumor growth .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Case Studies
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its derivatives are being explored for various therapeutic applications, including:
- Cancer Treatment : Due to their ability to inhibit tumor growth and induce apoptosis.
- Inflammatory Diseases : As potential treatments for conditions characterized by excessive inflammation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound is synthesized via a multi-step process involving hydrazine derivatives and cyclization. For example, 2,4-dichlorophenylhydrazine hydrochloride reacts with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene under reflux, followed by acid-catalyzed cyclization. Post-synthesis hydrolysis with KOH in methanol yields the carboxylic acid derivative. Key parameters include solvent selection (toluene for azeotropic water removal), reaction time (18–24 hours), and stoichiometric control of reagents. Yield optimization (up to 56%) requires precise pH adjustment during crystallization (pH 1.5) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrazole methyl at δ 2.3–2.5 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 323.6 for C₁₂H₁₀ClN₂O₂) .
- Validation : Elemental analysis (C, H, N) ensures purity (>98%) .
Q. What pharmacological assays are used to evaluate its bioactivity, and how are results standardized?
- Assays :
- Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodents, with ED₅₀ values compared to reference drugs (e.g., ibuprofen) .
- Anti-inflammatory Activity : Carrageenan-induced paw edema models, measuring inhibition of inflammation (%) over 3–6 hours .
- Standardization : Dose-response curves and statistical analysis (e.g., ANOVA) account for inter-animal variability. Ulcerogenic activity is assessed via histopathology of gastric mucosa .
Advanced Research Questions
Q. What crystallographic methods resolve the compound’s molecular conformation, and what structural features dictate its stability?
- X-ray Diffraction : Single-crystal X-ray analysis (monoclinic space group P2/c, a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) reveals two independent molecules per asymmetric unit. Key features include:
- Planar Pyrazole Rings : Dihedral angles of 58.42° between aromatic rings .
- Hydrogen Bonding : Intramolecular O-H⋯O bonds (2.65–2.72 Å) stabilize the carboxylic acid group .
- π-π Stacking : Centroid distances of 3.835–3.859 Å between pyrazole and chlorophenyl rings enhance crystal packing .
- Validation : R factor < 0.072, data-to-parameter ratio > 14.3 .
Q. How do substituent modifications (e.g., methyl, chloro) influence its pharmacological profile and metabolic stability?
- Structure-Activity Relationship (SAR) :
- 4-Methyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for CNS targets .
- 4-Chlorophenyl : Increases electron-withdrawing effects, stabilizing the pyrazole ring against metabolic oxidation .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting Strategies :
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>99% purity required for reproducible assays) .
- Assay Conditions : Standardize solvent (DMSO concentration <1%), cell lines (e.g., RAW264.7 for anti-inflammatory tests), and endpoint measurements (e.g., ELISA vs. Western blot) .
- Statistical Power : Ensure adequate sample size (n ≥ 6) and use blinded scoring to minimize bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
